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molecular formula C11H13F3N2O2S B2824721 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine CAS No. 97630-01-8

1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine

Cat. No. B2824721
M. Wt: 294.29
InChI Key: HIYPETNTYHIVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044069B2

Procedure details

The product from Example 84A (2.75 g, 6.97 mmol) was dissolved in dioxane (10 mL) with sonication. To the solution was added hydrochloric acid (4.0 Min dioxane) (5.23 mL, 20.92 mmol), and the reaction was allowed to stir at room temperature. After stirring for 4 hours, the reaction was concentrated. This residue was triturated with diethyl ether with sonication to give a solid which was collected by filtration to give the title compound as the hydrochloride salt.
Name
product
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([F:25])[C:3]1[CH:4]=[C:5]([S:9]([N:12]2[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]2)(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1.Cl>O1CCOCC1>[F:25][C:2]([F:1])([F:26])[C:3]1[CH:4]=[C:5]([S:9]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:10])=[O:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
product
Quantity
2.75 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.23 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
This residue was triturated with diethyl ether with sonication
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)S(=O)(=O)N1CCNCC1)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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